molecular formula C13H14N4O B13983067 3,5-diamino-N-(4-aminophenyl)benzamide

3,5-diamino-N-(4-aminophenyl)benzamide

Cat. No.: B13983067
M. Wt: 242.28 g/mol
InChI Key: HWYQOMOHBPPWSI-UHFFFAOYSA-N
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Description

3,5-diamino-N-(4-aminophenyl)benzamide is a novel triamine compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of three amino groups attached to a benzamide core, making it a versatile building block for the synthesis of advanced materials and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide typically involves the condensation of 3,5-dinitrobenzoyl chloride with 4-aminophenylamine, followed by reduction of the nitro groups to amino groups. The reaction is carried out in the presence of a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N-(4-aminophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-diamino-N-(4-aminophenyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-diamino-N-(4-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-diamino-N-(4-methylphenyl)benzamide
  • 3,5-diamino-N-(4-chlorophenyl)benzamide
  • 3,5-diamino-N-(4-nitrophenyl)benzamide

Uniqueness

3,5-diamino-N-(4-aminophenyl)benzamide stands out due to its unique combination of three amino groups and a benzamide core, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in the synthesis of advanced materials and polymers, as well as in scientific research .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3,5-diamino-N-(4-aminophenyl)benzamide

InChI

InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18)

InChI Key

HWYQOMOHBPPWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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